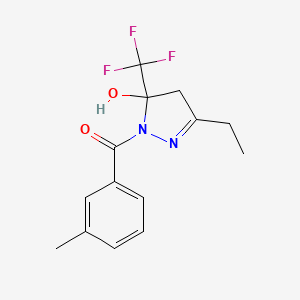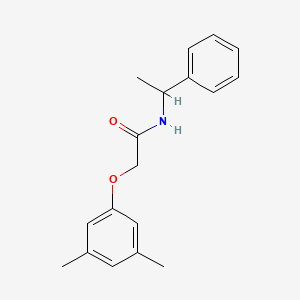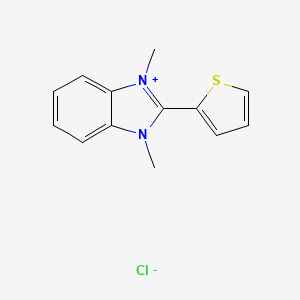
3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is a pyrazoline derivative, and its unique structure makes it an attractive target for synthesis and research.
Mécanisme D'action
The mechanism of action of 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed that this compound exerts its anti-inflammatory, analgesic, and antipyretic activities by inhibiting the production of prostaglandins and cytokines. In cancer cells, 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways. In biochemistry, this compound acts as a fluorescent probe by reacting with ROS and producing a fluorescent signal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol depend on the specific application. In medicinal chemistry, this compound has been shown to reduce inflammation, pain, and fever in animal models. Additionally, it has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. In biochemistry, 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol acts as a fluorescent probe for the detection of ROS in living cells. This compound has also been studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers and materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its unique structure, which makes it an attractive target for synthesis and research. Additionally, this compound exhibits significant biological activity, making it a valuable tool for studying various biological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.
Orientations Futures
There are several future directions for research on 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to explore its potential applications in medicinal chemistry, including its use as a chemotherapeutic agent for various types of cancer. Another direction is to investigate its potential as a fluorescent probe for the detection of ROS in living cells. Additionally, this compound could be studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers and materials. Finally, further research is needed to fully understand the mechanism of action of 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be achieved by various methods. One of the most common methods is the reaction of 3-methylbenzoyl hydrazide with ethyl acetoacetate in the presence of trifluoroacetic acid. The resulting product is then treated with sodium hydroxide to obtain the desired compound. Other methods include the reaction of 3-methylbenzoyl hydrazide with ethyl acetoacetate and trifluoroacetic anhydride in the presence of a base or the reaction of 3-methylbenzoyl hydrazide with ethyl acetoacetate and trifluoroacetic acid in the presence of a catalyst.
Applications De Recherche Scientifique
3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, this compound has been shown to possess anticancer properties and has been studied as a potential chemotherapeutic agent. In biochemistry, 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This compound has also been studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-3-11-8-13(21,14(15,16)17)19(18-11)12(20)10-6-4-5-9(2)7-10/h4-7,21H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSXYCSPXLCFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)

![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889771.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4889788.png)
![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)

![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
![4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B4889843.png)
![5-(4-iodophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4889849.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4889855.png)

![4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)
